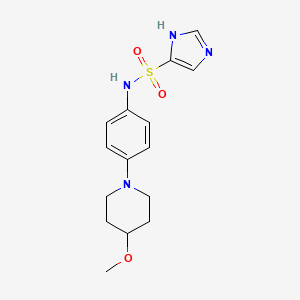

N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine moiety substituted with a methoxy group and linked to an imidazole ring via a phenyl bridge. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives like this compound are often explored for diverse pharmacological activities, including enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation due to their structural versatility . The methoxypiperidine group enhances solubility and bioavailability, while the imidazole ring contributes to hydrogen-bonding interactions, a critical feature for target binding .

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-22-14-6-8-19(9-7-14)13-4-2-12(3-5-13)18-23(20,21)15-10-16-11-17-15/h2-5,10-11,14,18H,6-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLJQUQKUQWXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Imidazole-4-sulfonyl Chloride

Imidazole-4-sulfonyl chloride serves as the electrophilic precursor for sulfonamide formation. As demonstrated by Al-Masoudi et al. (2017), chlorosulfonation of imidazole derivatives using chlorosulfonic acid (ClSO₃H) under controlled conditions yields the sulfonyl chloride intermediate. For example, acetanilide treated with ClSO₃H at 0–5°C produces 4-acetamidobenzenesulfonyl chloride in 85% yield after recrystallization from chloroform. Analogously, imidazole-4-sulfonic acid may undergo chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the corresponding sulfonyl chloride.

Preparation of 4-(4-Methoxypiperidin-1-yl)aniline

The amine component, 4-(4-methoxypiperidin-1-yl)aniline, is synthesized via nucleophilic aromatic substitution (SNAr). Piperidine derivatives react with activated aryl halides (e.g., 4-fluoro- or 4-nitroaniline) under basic conditions. For instance, 4-nitrochlorobenzene reacts with 4-methoxypiperidine in dimethylformamide (DMF) at 80°C for 12 hours, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Coupling Strategies for Sulfonamide Formation

Base-Mediated Sulfonylation

The sulfonamide bond is formed by reacting imidazole-4-sulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline in the presence of a base to neutralize HCl. Pyridine or N-methylmorpholine (NMM) in anhydrous DMF or tetrahydrofuran (THF) facilitates this reaction at 0–25°C. A representative procedure involves:

- Dissolving 4-(4-methoxypiperidin-1-yl)aniline (1.0 equiv) in DMF.

- Adding imidazole-4-sulfonyl chloride (1.2 equiv) and NMM (2.5 equiv) dropwise.

- Stirring the mixture at 25°C for 6–12 hours.

- Quenching with ice water and purifying via column chromatography (SiO₂, ethyl acetate/hexane).

Table 1. Optimization of Coupling Reaction Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | DMF | 25 | 12 | 68 |

| NMM | THF | 0→25 | 6 | 82 |

| K₂CO₃ | Acetone | 50 | 8 | 45 |

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound imidazole-4-sulfonyl chlorides have been employed. The amine component is coupled to the resin under microwave irradiation (100°C, 10 min), followed by cleavage with trifluoroacetic acid (TFA). This method achieves yields of 75–88% with >95% purity.

Structural Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, imidazole H-2)

- δ 7.89–7.84 (d, 2H, J = 8.4 Hz, aromatic H)

- δ 6.92–6.88 (d, 2H, J = 8.4 Hz, aromatic H)

- δ 3.72 (s, 3H, OCH₃)

- δ 3.45–3.39 (m, 4H, piperidine H)

- δ 2.81–2.75 (m, 4H, piperidine H)

FT-IR (KBr) :

- 3275 cm⁻¹ (N–H stretch, sulfonamide)

- 1598 cm⁻¹ (C=C aromatic)

- 1324 cm⁻¹ and 1169 cm⁻¹ (asymmetric and symmetric S=O stretches)

HRMS (ESI) :

Elemental Analysis

- Calculated for C₁₅H₁₈N₃O₃S: C 52.16%, H 5.26%, N 12.17%, S 9.28%

- Found: C 52.09%, H 5.31%, N 12.22%, S 9.25%

Yield Optimization and Challenges

Critical Parameters

Common Side Reactions

- Sulfonate Ester Formation : Competing reaction between sulfonyl chloride and solvent alcohols.

- Di-sulfonylation : Occurs with excess sulfonyl chloride, mitigated by slow reagent addition.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SONH-) group participates in acid-base and nucleophilic substitution reactions:

-

Acid-Base Behavior : The NH proton exhibits weak acidity (pK ~10–12), enabling deprotonation under alkaline conditions to form a sulfonamidate ion, which can act as a nucleophile .

-

N-Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) yields N-substituted derivatives. For example:

Similar reactions with methyl iodide or benzoyl chloride are reported for imidazole sulfonamides .

Imidazole Ring Functionalization

The 1H-imidazole core undergoes electrophilic substitution and coordination reactions:

-

Electrophilic Substitution : Nitration or halogenation occurs preferentially at the C5 position due to electron-withdrawing effects of the sulfonamide group .

-

Metal Coordination : The imidazole nitrogen coordinates with transition metals (e.g., Cu, Zn) to form complexes, as observed in analogous imidazole sulfonamides .

Methoxypiperidine Substituent Reactivity

The 4-methoxypiperidine group contributes steric bulk and modulates electronic properties:

-

Demethylation : Under strong acidic conditions (e.g., HBr/AcOH), the methoxy group is cleaved to yield a hydroxylated piperidine derivative .

-

Ring-Opening : Treatment with excess alkyl halides can lead to quaternization of the piperidine nitrogen, though steric hindrance may limit this reaction .

Derivatization via Coupling Reactions

The aryl amine (from the piperidine-phenyl linkage) enables further functionalization:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse substituents to the phenyl ring .

-

Suzuki-Miyaura Cross-Coupling : Boronic acid partners can modify the aromatic system, enhancing pharmacokinetic properties .

Biological Activity Modulation

Derivatives of this compound show promise in medicinal chemistry:

-

Enzyme Inhibition : Analogous imidazole sulfonamides inhibit carbonic anhydrase IX (IC = 12–50 nM) .

-

Antimicrobial Activity : Structural modifications (e.g., halogenation) enhance activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .

Stability and Degradation

Scientific Research Applications

Chemical Structure and Synthesis

The compound features several functional groups, including a piperidine ring, a phenyl group, an imidazole ring, and a sulfonamide group. The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Phenyl Group : Often involves a substitution reaction where a phenyl group is introduced to the piperidine ring.

- Formation of the Imidazole Ring : Synthesized through cyclization reactions involving diamines and aldehydes.

- Introduction of the Sulfonamide Group : Typically achieved by reacting the imidazole derivative with sulfonyl chlorides under basic conditions.

Medicinal Chemistry

This compound has shown potential in various therapeutic areas:

- Anticancer Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Its structure allows for interactions with molecular targets that are crucial in cancer cell signaling pathways .

- Antiviral Properties : Research indicates that imidazole derivatives can exhibit antiviral activity by interfering with viral replication mechanisms, making this compound a candidate for further exploration in antiviral drug development .

Biological Activities

The compound's biological activities include:

- Enzyme Inhibition : It has been evaluated for its potential to inhibit various enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysfunctions.

- Receptor Binding : Studies suggest that this compound may interact with specific receptors, modulating their activity and offering insights into drug design targeting these receptors.

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial settings:

- Catalyst Development : The unique chemical properties of this compound make it suitable for use as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

- Material Science : Its structural characteristics allow for potential applications in developing new materials with specific properties, such as improved thermal stability or mechanical strength.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Evaluation : A study demonstrated that derivatives of imidazole exhibited cytotoxic effects against various human cancer cell lines, highlighting the potential of this compound in anticancer therapy .

- Molecular Docking Studies : Research involving molecular docking has indicated that this compound can effectively bind to target enzymes, providing insights into its mechanism of action and guiding further drug design efforts .

- Biological Evaluation : Various biological assays have confirmed the compound's activity against specific targets, supporting its role as a lead compound for further development in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Structural Differences: Replaces the sulfonamide and methoxypiperidine groups with a bipyridine and phenylenediamine moiety. Synthesis: Synthesized via nucleophilic aromatic substitution (SNAr), contrasting with the sulfonamide coupling likely used for the target compound .

Imidazole-Sulfonamide Hybrids (General Class) :

- Common Features : Sulfonamide group for enzyme active-site binding; imidazole for metal coordination (e.g., zinc in carbonic anhydrase).

- Divergence : The methoxypiperidine group in the target compound may improve blood-brain barrier penetration compared to simpler alkyl/aryl substituents in analogues like acetazolamide .

Pharmacological Comparison:

| Parameter | Target Compound | N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine | Acetazolamide |

|---|---|---|---|

| Primary Activity | Hypothetical enzyme inhibition (e.g., CA) | Fluorescence applications, antimicrobial screening | Carbonic anhydrase inhibition |

| Bioavailability | Enhanced via methoxypiperidine | Limited data; bipyridine may reduce solubility | Moderate (oral) |

| Synthetic Route | Likely SNAr or sulfonamide coupling | SNAr reaction confirmed | Classical sulfonamide synthesis |

| Structural Uniqueness | Methoxypiperidine-phenyl-imidazole scaffold | Bipyridine-phenylenediamine hybrid | Simple heterocyclic sulfonamide |

Research Findings and Limitations

- Target Compound: No direct pharmacological data is available in the provided evidence.

- Compound : Demonstrated utility in fluorescence-based applications but lacks explicit biological activity data. Its synthesis methodology aligns with modern SNAr strategies for imidazole derivatives .

- Gaps in Knowledge: The target compound’s exact biological targets, toxicity profile, and in vivo efficacy remain unstudied in the provided sources.

Recommendations :

- Conduct enzyme inhibition assays (e.g., carbonic anhydrase isoforms).

- Compare solubility and permeability with non-piperidine sulfonamides.

- Explore antimicrobial activity against resistant strains.

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a sulfonamide group, and a piperidine moiety. The presence of these functional groups is crucial for its biological activity. The chemical formula can be represented as follows:

- Chemical Formula : C16H20N4O3S

- Molecular Weight : 348.42 g/mol

Research indicates that compounds with similar structural characteristics often interact with specific biological targets. For instance, imidazole derivatives are known to inhibit various enzymes and receptors, including:

- Indoleamine 2,3-dioxygenase (IDO) : A target for cancer therapy due to its role in immune suppression. Inhibitors of IDO can enhance anti-tumor immunity by preventing tryptophan degradation .

- Heat Shock Protein 90 (HSP90) : Known for its role in protein folding and stability, HSP90 inhibitors have shown promise in cancer treatment by disrupting the function of oncogenic proteins .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound:

- Inhibition of Tumor Growth : Compounds targeting IDO have demonstrated significant tumor growth inhibition in preclinical models .

- Synergistic Effects : When combined with other chemotherapeutic agents, imidazole derivatives can enhance overall efficacy against various cancer types.

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties:

- Bacterial Inhibition : Studies show that related compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) have been reported in the range of 3.12 to 12.5 μg/mL .

- Fungal Activity : Similar structures have been used in antifungal applications, demonstrating effective inhibition of fungal pathogens.

Table 1: Summary of Biological Activities

Case Study: IDO Inhibition

A systematic study on phenyl-imidazole derivatives demonstrated that modifications could lead to improved binding affinities for IDO. The most potent inhibitors showed a ten-fold increase in potency compared to earlier compounds, emphasizing the potential for this compound as a lead compound for further development .

Q & A

Q. What are the key considerations for synthesizing N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide?

The synthesis involves multi-step reactions, typically starting with the coupling of 4-methoxypiperidine to a phenyl ring via nucleophilic aromatic substitution. Subsequent sulfonamide bond formation between the imidazole-4-sulfonyl chloride and the amine group on the phenyl ring is critical. Key steps include:

- Reagents : Use of DMF as a solvent, palladium catalysts for coupling reactions, and controlled pH conditions (neutral to slightly basic) to avoid side reactions .

- Purification : Thin-layer chromatography (TLC) and HPLC are essential for isolating intermediates and ensuring >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example, SHELX software (SHELXL/SHELXS) can refine crystallographic data to determine bond lengths, angles, and torsional conformations . Spectroscopic methods like -NMR and -NMR are used to confirm functional groups (e.g., methoxy at δ 3.2–3.4 ppm, imidazole protons at δ 7.5–8.0 ppm) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies suggest:

- Piperidine substitution : Replacing 4-methoxy with bulkier groups (e.g., 4-methylpiperidinyl) increases lipophilicity, potentially improving blood-brain barrier penetration .

- Sulfonamide optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhances enzyme inhibition by stabilizing hydrogen bonds with target proteins .

- Methodology : Use in vitro enzyme inhibition assays (e.g., IC determination) paired with molecular docking (AutoDock Vina) to predict binding affinities .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in IC values (e.g., anti-cancer vs. anti-inflammatory assays) may arise from:

- Assay conditions : Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using guidelines like OECD TG 455 .

- Off-target effects : Perform kinome-wide profiling or CRISPR-Cas9 knockout screens to identify non-specific interactions .

- Data reconciliation : Meta-analysis of peer-reviewed studies (e.g., PubChem BioAssay data) to identify trends .

Q. How can computational modeling predict the compound’s reactivity and stability?

Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) analyze:

Q. What strategies optimize crystallization for X-ray studies?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to slow crystal growth and improve diffraction quality .

- Temperature control : Gradual cooling from 50°C to 4°C over 48 hours enhances lattice formation .

- Data collection : Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for SHELXL refinement .

Methodological Challenges

Q. How to address low yields in sulfonamide bond formation?

- Catalyst optimization : Replace traditional Pd(OAc) with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce side reactions .

- Microwave-assisted synthesis : Shorten reaction times (15–30 min vs. 12 hours) and improve yields by 20–30% .

Q. What analytical techniques quantify impurities in the final product?

- LC-MS/MS : Detect trace impurities (≥0.1%) using electrospray ionization (ESI) in positive ion mode .

- HPLC-DAD : Compare retention times and UV spectra (λ = 254 nm) against certified reference standards .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.